molecular formula C12H17N3O4 B15308923 5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid

5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid

Cat. No.: B15308923
M. Wt: 267.28 g/mol
InChI Key: RDZMARMQHKDZMJ-UHFFFAOYSA-N
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Description

5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core with a tert-butoxycarbonyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This reaction forms methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids. Subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a drug candidate for various therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butoxycarbonyl group provides stability and protection during chemical reactions, while the pyrazolo[4,3-c]pyridine core offers a versatile scaffold for further functionalization .

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-8-7(6-13-14-8)9(15)10(16)17/h6,9H,4-5H2,1-3H3,(H,13,14)(H,16,17)

InChI Key

RDZMARMQHKDZMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=NN2

Origin of Product

United States

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